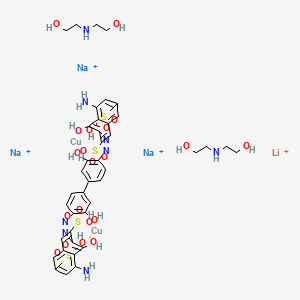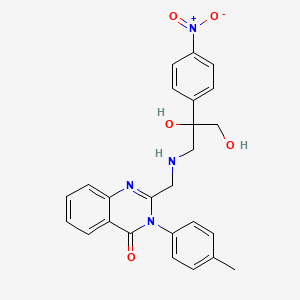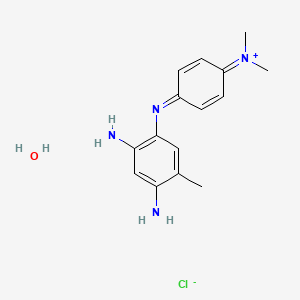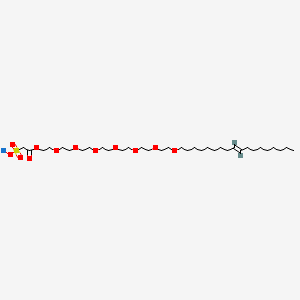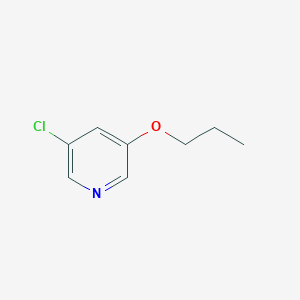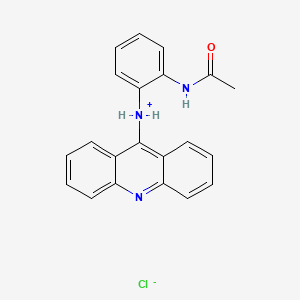
2'-(9-Acridinylamino)acetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(9-Acridinylamino)acetanilide hydrochloride is a chemical compound that combines the structural features of acridine and acetanilide Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties, while acetanilide is an aromatic amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(9-Acridinylamino)acetanilide hydrochloride typically involves the acetylation of aniline followed by the introduction of the acridine moiety. The general synthetic route can be summarized as follows:
-
Acetylation of Aniline: : Aniline is reacted with acetic anhydride in the presence of an acid catalyst to form acetanilide. The reaction is carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
-
Introduction of Acridine Moiety: : The acetanilide is then reacted with 9-chloroacridine in the presence of a base to form 2’-(9-Acridinylamino)acetanilide. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF). [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{C}_13\text{H}_8\text{ClN} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N} + \text{HCl} ]
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. [ \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{C}_13\text{H}_8\text{N}\text{HCl} ]
Industrial Production Methods
Industrial production of 2’-(9-Acridinylamino)acetanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(9-Acridinylamino)acetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the acetanilide moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Alcohols and reduced derivatives
Substitution: Substituted acridine derivatives
Applications De Recherche Scientifique
2’-(9-Acridinylamino)acetanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of DNA intercalation and as a potential anticancer agent due to its ability to bind to DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2’-(9-Acridinylamino)acetanilide hydrochloride involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: An aromatic amide with analgesic and antipyretic properties.
9-Aminoacridine: A fluorescent dye used in biological staining and as an antiseptic.
Ethyl 2-(9-Acridinylamino)benzoate: A similar compound with a benzoate ester group instead of the acetanilide moiety.
Uniqueness
2’-(9-Acridinylamino)acetanilide hydrochloride is unique due to its combined structural features of acridine and acetanilide, which confer both fluorescent properties and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
75775-85-8 |
|---|---|
Formule moléculaire |
C21H18ClN3O |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
(2-acetamidophenyl)-acridin-9-ylazanium;chloride |
InChI |
InChI=1S/C21H17N3O.ClH/c1-14(25)22-19-12-6-7-13-20(19)24-21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21;/h2-13H,1H3,(H,22,25)(H,23,24);1H |
Clé InChI |
OZDBDUDRHDXUMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


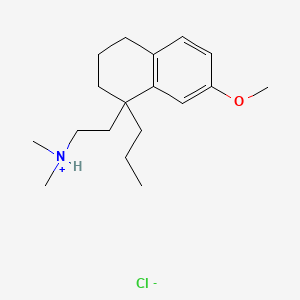
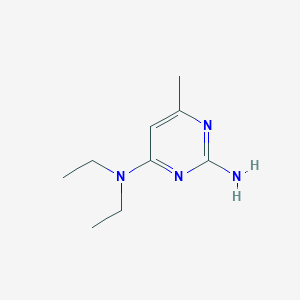
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)

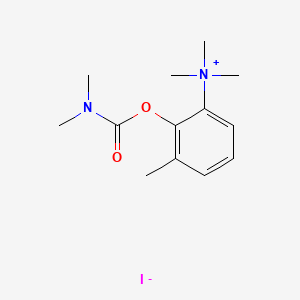
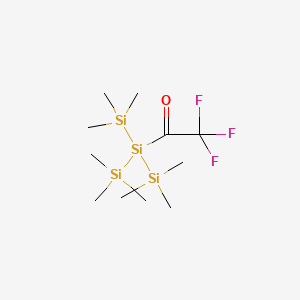
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
